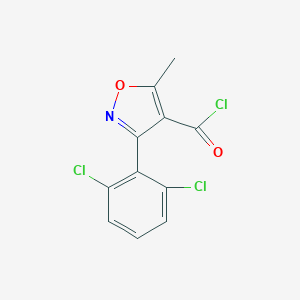

Cloruro de 3-(2,6-diclorofenil)-5-metilisoxazol-4-carbonilo

Descripción general

Descripción

"3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride" belongs to a class of chemicals known for their isoxazole ring, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. These compounds have drawn interest due to their diverse chemical reactions and potential applications in various fields of chemistry and pharmacology, excluding their use in drug dosage and side effects as requested.

Synthesis Analysis

The synthesis of compounds closely related to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination starting from halogenated benzaldehydes. These steps are tailored to introduce the isoxazole ring and the necessary chloro and methyl groups at specific positions on the benzene ring. A study on a similar compound, 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride, achieved a total yield of 60.2%, highlighting the practicality and efficiency of the synthetic route used (Su Wei-ke, 2008).

Molecular Structure Analysis

Molecular structure analysis of isoxazole derivatives typically involves X-ray crystallography and spectroscopic techniques such as IR, NMR, and MS to determine the orientation of the isoxazole ring in relation to the chlorophenyl group and the overall conformation of the molecule. For example, a closely related structure, "3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride," showed a non-planar arrangement with specific dihedral angles stabilizing the molecular conformation through intramolecular hydrogen bonding and π–π stacking interactions (Yuriy O. Teslenko et al., 2008).

Aplicaciones Científicas De Investigación

Reactivo químico de laboratorio

El cloruro de Dcimc se utiliza principalmente como reactivo químico de laboratorio . Su papel en varios procesos sintéticos es crucial debido a su reactividad. Sirve como intermedio en la síntesis de compuestos químicos más complejos. Su estabilidad en diferentes condiciones lo convierte en una sustancia valiosa en los laboratorios de investigación.

Síntesis de compuestos heterocíclicos

Este compuesto es fundamental en la síntesis de compuestos heterocíclicos, que son una parte central de muchos agentes terapéuticos . El anillo isoxazol presente en el cloruro de Dcimc es un motivo común en muchos productos farmacéuticos, y su manipulación puede conducir al desarrollo de nuevos fármacos con posibles aplicaciones terapéuticas.

Desarrollo de agentes anticancerígenos

La estructura del cloruro de Dcimc sugiere su posible uso en el desarrollo de agentes anticancerígenos. Los derivados de isoxazol se han estudiado por sus propiedades antiproliferativas contra diversas líneas celulares cancerosas. Los investigadores están explorando la eficacia del compuesto para inhibir el crecimiento y la supervivencia de las células cancerosas .

Estudios de actividad biológica

Los derivados del cloruro de Dcimc están sujetos a estudios de actividad biológica para determinar su potencial como moléculas bioactivas. Estos estudios pueden conducir al descubrimiento de nuevos fármacos que se dirigen a vías biológicas específicas involucradas en las enfermedades .

Objetivo de CDK4/6 en la terapia del cáncer

Los compuestos derivados del cloruro de Dcimc pueden dirigirse a CDK4/6, que son enzimas involucradas en la regulación del ciclo celular. Los inhibidores de estas enzimas están siendo investigados por su potencial para detener la proliferación de células cancerosas, lo que hace que el cloruro de Dcimc sea un valioso punto de partida para la síntesis de tales inhibidores .

Análisis de seguridad y riesgo químico

El cloruro de Dcimc también se utiliza en el análisis de seguridad y riesgo químico. Sus propiedades, como el potencial de irritación de la piel y los ojos, se estudian para garantizar una manipulación y almacenamiento seguros en entornos de laboratorio. Esta información es crucial para desarrollar protocolos de seguridad y procedimientos de respuesta a emergencias .

Investigación farmacéutica

En la investigación farmacéutica, se explora el cloruro de Dcimc por su papel en la síntesis de compuestos con potencial terapéutico. Sus características estructurales son ventajosas para crear moléculas que pueden interactuar con varios objetivos biológicos, lo que lleva al desarrollo de nuevos medicamentos .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NO2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQGELJKDARDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057747 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4462-55-9 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB71YVH5F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)